molecular formula C15H15NO2 B571830 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol CAS No. 1261984-36-4

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol

Cat. No.: B571830
CAS No.: 1261984-36-4
M. Wt: 241.29
InChI Key: WCASFNPWKFUQAP-UHFFFAOYSA-N
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Description

“2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol”, also known as DMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in organic solvents. The molecular weight is 241.29 .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H15NO2 . The IUPAC name is 2’-hydroxy-N,N-dimethyl [1,1’-biphenyl]-3-carboxamide . The InChI code is 1S/C15H15NO2/c1-16(2)15(18)12-7-5-6-11(10-12)13-8-3-4-9-14(13)17/h3-10,17H,1-2H3 .

Scientific Research Applications

  • Synthesis and Functionalization :

    • Xu et al. (2010) demonstrated the successful synthesis of 2-(Phenylthio)phenols from simple phenols and aromatic halides, employing a tandem copper(I)-catalyzed C-S coupling/C-H functionalization process. This method could potentially be applied to derivatives of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol (Xu et al., 2010).
  • Chemical Transformations :

    • O’Brien et al. (2002) described the generation of a range of N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines through a reaction involving 3-(dimethylamino)-1-phenyl-propan-1-ol and phenols, which could potentially relate to transformations of similar compounds (O’Brien et al., 2002).
  • DNA and Protein Probing :

    • Rani et al. (2020) investigated Schiff base ligands and their metal(II) complexes, one of which includes a dimethylamino-phenyl component, as probes for DNA and plasma proteins. This research suggests potential applications in biomedical research, including cancer therapy (Rani et al., 2020).
  • Polymer Functionalization :

    • Li et al. (2014) synthesized a novel quaternary ammonium functionalized poly(2,6-dimethyl-1,4-phenylene oxide) incorporating a dimethylaminomethyl-phenol moiety. This polymer exhibited high conductivity and low swelling, suggesting its utility in membrane technology (Li et al., 2014).
  • Metal Complex Formation :

    • Uozumi et al. (1998) explored the formation of dinuclear nickel complexes with a phenol-based ligand that includes a dimethylamino component. These complexes could have implications in catalysis and material sciences (Uozumi et al., 1998).
  • Catalysis in Organic Synthesis :

    • Murai et al. (2015) studied the three-component coupling reactions of 2-(cyanomethyl)phenol, a compound structurally related to this compound, in the presence of aryl halides and carbon monoxide, highlighting its role in organic synthesis (Murai et al., 2015).
  • Molecular Structure Analysis :

    • Valkonen et al. (2012) reported on the crystal structure of compounds related to this compound, providing insights into their molecular packing and stability, relevant for material science applications (Valkonen et al., 2012).
  • Environmental Chemistry and Catalysis :

    • Kim et al. (2000) studied the transesterification of dimethylcarbonate and phenol, which may be extrapolated to similar compounds like this compound, revealing insights into catalyst behavior and reaction pathways (Kim et al., 2000).

Properties

IUPAC Name

3-(2-hydroxyphenyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(2)15(18)12-7-5-6-11(10-12)13-8-3-4-9-14(13)17/h3-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCASFNPWKFUQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683568
Record name 2'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261984-36-4
Record name 2'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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